molecular formula C7H13BN2O3 B13460739 (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid

(1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid

Cat. No.: B13460739
M. Wt: 184.00 g/mol
InChI Key: YLXBGKNYXQPKAR-UHFFFAOYSA-N
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Description

(1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a methoxypropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrazole with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Pyrazolines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .

Biology: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be used in the design of enzyme inhibitors for studying enzyme function and regulation .

Medicine: Boronic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and diabetes. This compound may be explored for its potential in drug development .

Industry: In the industrial sector, boronic acids are used in the production of polymers, agrochemicals, and electronic materials. This compound can be utilized in the synthesis of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • (1-(3-Methoxypropyl)-1H-pyrazol-3-yl)boronic acid
  • (1-(3-Methoxypropyl)-1H-pyrazol-4-yl)boronic acid
  • (1-(3-Methoxypropyl)-1H-pyrazol-2-yl)boronic acid

Uniqueness: (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with other molecules. The position of the methoxypropyl group and the boronic acid moiety can affect the compound’s chemical properties and biological activity .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H13BN2O3

Molecular Weight

184.00 g/mol

IUPAC Name

[2-(3-methoxypropyl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C7H13BN2O3/c1-13-6-2-5-10-7(8(11)12)3-4-9-10/h3-4,11-12H,2,5-6H2,1H3

InChI Key

YLXBGKNYXQPKAR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=NN1CCCOC)(O)O

Origin of Product

United States

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